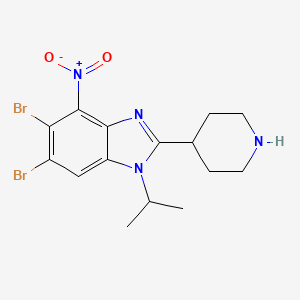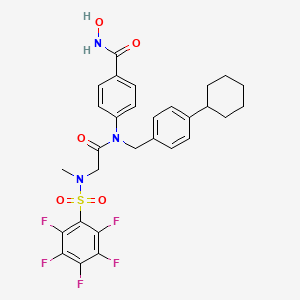
SH5-07
Descripción general
Descripción
SH5-07 es un inhibidor basado en ácido hidroxámico de la proteína transductor de señales y activador de la transcripción 3 (STAT3). STAT3 es un factor de transcripción que juega un papel crucial en diversos procesos celulares, incluyendo el crecimiento y diferenciación celular, las respuestas inmunitarias y la tumorogénesis. This compound ha mostrado un potencial significativo en la inhibición de la actividad de STAT3, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
Investigación del cáncer: SH5-07 ha mostrado una actividad antitumoral significativa in vitro e in vivo contra modelos de glioma humano, cáncer de mama y cáncer de próstata. .
Estudios de señalización celular: this compound se utiliza para estudiar el papel de STAT3 en las vías de señalización celular.
Desarrollo de fármacos: this compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de STAT3 con propiedades farmacológicas mejoradas.
Mecanismo De Acción
SH5-07 ejerce sus efectos al unirse a la proteína STAT3 e interrumpir su asociación con los receptores de factores de crecimiento. Esta inhibición evita la fosforilación y dimerización de STAT3, bloqueando así su actividad de unión al ADN y la transcripción genética posterior. El compuesto inhibe preferentemente la actividad de unión al ADN de STAT3:STAT3 sobre las actividades de STAT1:STAT3 y STAT1:STAT1, asegurando la inhibición dirigida de las vías dependientes de STAT3 .
Análisis Bioquímico
Biochemical Properties
SH5-07 interacts with the STAT3 protein, a critical component of many cellular signaling pathways . It inhibits STAT3 activity in a dose-dependent manner, with an IC50 value of 3.9±0.6 μM in in vitro assays . This compound preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity .
Cellular Effects
This compound has been shown to have cytotoxic effects on various types of cancer cells, including chronic myeloid leukemia (CML) cells and glioblastoma cancer stem cells . It influences cell function by inhibiting the DNA-binding activity of STAT3, thereby disrupting the expression of STAT3-regulated genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to STAT3 and disrupting its association with growth factor receptors . This prevents the phosphorylation of STAT3 and inhibits its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce long-term antitumor cell effects against malignant cells harboring constitutively-active STAT3 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth when administered at doses of 3 and 5 mg/kg .
Metabolic Pathways
Given its role as a STAT3 inhibitor, it likely interacts with enzymes and cofactors involved in STAT3 signaling pathways .
Transport and Distribution
Given its molecular mechanism of action, it likely interacts with cellular transporters or binding proteins involved in STAT3 signaling .
Subcellular Localization
Given its molecular mechanism of action, it likely localizes to areas of the cell where STAT3 is active .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
SH5-07 se sintetiza como un análogo de ácido hidroxámico de BP-1-102. La síntesis implica la reacción de un derivado de ácido hidroxámico con un derivado de ácido benzoico bajo condiciones específicas. La reacción típicamente requiere el uso de solventes como el dimetilsulfóxido (DMSO) y puede involucrar calentamiento para facilitar la reacción .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento consistentes del compuesto. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
SH5-07 principalmente experimenta reacciones de inhibición donde se une a la proteína STAT3, interrumpiendo su actividad. No experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones normales .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen derivados de ácido hidroxámico, derivados de ácido benzoico y solventes como DMSO. Las condiciones de reacción típicamente implican temperaturas controladas y pueden requerir el uso de catalizadores para aumentar la velocidad de reacción .
Productos principales formados
El producto principal formado a partir de la síntesis de this compound es el propio inhibidor de STAT3 basado en ácido hidroxámico. La reacción está diseñada para producir this compound con un mínimo de subproductos, asegurando alta pureza y eficacia .
Comparación Con Compuestos Similares
SH5-07 se compara con otros inhibidores de STAT3 como SH4-54 y BP-1-102:
Propiedades
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUYVALAOXFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105537 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456632-41-9 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of SH5-07?
A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []
Q2: How selective is this compound for STAT3 compared to other STAT family members?
A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]
Q3: What is the impact of this compound on cancer cell behavior in vitro?
A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]
Q4: Has this compound shown efficacy in in vivo models of cancer?
A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]
Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?
A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []
Q6: Have there been efforts to improve the drug-like properties of this compound?
A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.
Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?
A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


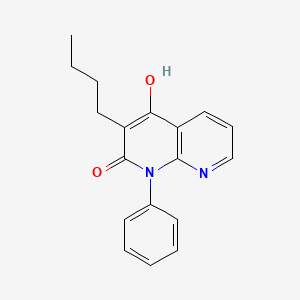


![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

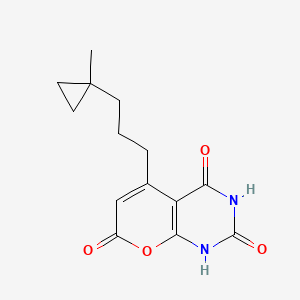

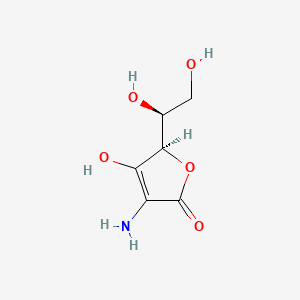
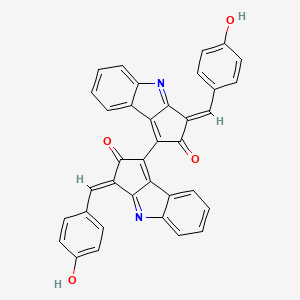
![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)

